molecular formula C19H20N6O2S B2789338 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396812-26-2

2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2789338
CAS No.: 1396812-26-2
M. Wt: 396.47
InChI Key: QDKHQEGUQOOORR-UHFFFAOYSA-N
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Description

2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a tetrazole ring, an isopropylthio group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the isopropylthio group: This step involves the reaction of a phenyl compound with isopropylthiol under basic conditions to introduce the isopropylthio group.

    Tetrazole ring formation: The final step involves the cyclization of the intermediate with sodium azide and a suitable catalyst to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-(4-(methylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide: Similar structure but with a methylthio group instead of an isopropylthio group.

    2-(4-(2-(4-(ethylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide: Similar structure but with an ethylthio group instead of an isopropylthio group.

Uniqueness

The presence of the isopropylthio group in 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide may confer unique properties such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[4-[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-12(2)28-16-9-3-13(4-10-16)11-17(26)21-14-5-7-15(8-6-14)25-23-19(18(20)27)22-24-25/h3-10,12H,11H2,1-2H3,(H2,20,27)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKHQEGUQOOORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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